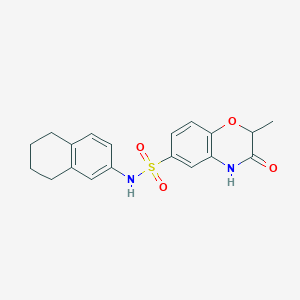
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of chloride ions across cell membranes.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. This, in turn, leads to a decrease in the production of mucus in the lungs and other tissues, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to effectively inhibit the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in various cell types, including human airway epithelial cells and intestinal cells. This inhibition leads to a decrease in the production of mucus and an improvement in lung function in animal models of cystic fibrosis. Additionally, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to have minimal toxicity and does not affect the activity of other ion channels in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its potency and selectivity for the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein. This compound has been extensively studied and characterized, making it a reliable tool for investigating the role of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide in various biological processes. However, one limitation of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 and its potential use in treating cystic fibrosis. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors that can effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in individuals with cystic fibrosis. Additionally, researchers are exploring the use of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors in combination with other drugs to improve the efficacy of cystic fibrosis treatments. Finally, ongoing research is focused on understanding the underlying mechanisms of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibition and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound has been shown to effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, which is defective in individuals with cystic fibrosis. By inhibiting N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide activity, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has the potential to improve lung function and reduce the severity of symptoms in individuals with cystic fibrosis.
Propiedades
Nombre del producto |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C13H11ClFNO2S |
Peso molecular |
299.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(8-13(9)14)16-19(17,18)12-4-2-3-10(15)7-12/h2-8,16H,1H3 |
Clave InChI |
DZZHJMDPTFVSJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270590.png)
![2-[(1-Adamantylmethyl)(2-furoyl)amino]ethyl 2-furoate](/img/structure/B270592.png)
![6-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B270593.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)